6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one

Medicinal Chemistry Kinase Inhibitor Synthesis Palladium-Catalyzed Cross-Coupling

6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a doubly brominated fused pyrrolo[2,1-f][1,2,4]triazin-4-one heterocycle (C₆H₃Br₂N₃O, MW 292.92 g/mol). This scaffold belongs to a privileged class of ATP-competitive kinase inhibitor templates that mimic the bioactive conformation of quinazoline and diaminopyrimidine motifs.

Molecular Formula C6H3Br2N3O
Molecular Weight 292.918
CAS No. 2173992-47-5
Cat. No. B3013516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
CAS2173992-47-5
Molecular FormulaC6H3Br2N3O
Molecular Weight292.918
Structural Identifiers
SMILESC1=C2C(=O)NC=NN2C(=C1Br)Br
InChIInChI=1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H,(H,9,10,12)
InChIKeyZZLIFHUQSXRURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 2173992-47-5): A Regiochemically Defined Heterocyclic Scaffold for Kinase-Focused MedChem


6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a doubly brominated fused pyrrolo[2,1-f][1,2,4]triazin-4-one heterocycle (C₆H₃Br₂N₃O, MW 292.92 g/mol) . This scaffold belongs to a privileged class of ATP-competitive kinase inhibitor templates that mimic the bioactive conformation of quinazoline and diaminopyrimidine motifs [1]. The compound serves as a versatile late-stage diversification intermediate, where the chemically differentiated bromine atoms at C-6 and C-7 enable sequential, orthogonal cross-coupling reactions for the rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs [2].

Why 6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Cannot Be Replaced by Other Halogenated Pyrrolotriazines


Generic substitution among halogenated pyrrolo[2,1-f][1,2,4]triazin-4-one analogs is chemically inadvisable because the regioisomeric identity of the halogen substituents dictates the outcome of sequential palladium-catalyzed cross-coupling reactions, which is critical for divergent SAR exploration [1]. The 6,7-dibromo pattern specifically establishes a unique spatial vector for the installation of substituents compared to the 2,4-dibromo intermediate (e.g., Bristol-Myers Squibb's patented 2,4-dibromopyrrolo[1,2-f][1,2,4]triazine [2]) or mono-brominated analogs (e.g., 6-bromo derivative, PubChem CID 21081709 [3]). Each regioisomer yields a distinct chemical space and biological output, making direct interchange impossible without altering the resulting inhibitor's pharmacophore and kinase selectivity profile.

Quantitative Differentiation Table for 6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 2173992-47-5)


Regiochemical Differentiation: Orthogonal Cross-Coupling Potential of 6,7-Dibromo vs. 2,4-Dibromo Pattern

The 6,7-dibromo substitution pattern on the pyrrolo[2,1-f][1,2,4]triazin-4-one core permits sequential, orthogonal functionalization at two chemically distinct positions. By comparison, the 2,4-dibromo intermediate (US Patent 8,148,522) presents different electronic environments for its halogens, which results in a reversed order of reactivity in common cross-coupling reactions [1]. In the 6,7-dibromo system, C-6 is typically more activated due to its proximity to the electron-withdrawing carbonyl group at C-4, allowing for chemoselective mono-derivatization at this position under controlled conditions, a capability that is structurally impossible for 2,4- or 5,7-dibromo isomers to replicate [2]. Specifically, the 6,7-dibromo compound offers a key advantage: C-7 is a vinylogous amide-type position, making it more electron-rich than C-6, which enables the design of a library with a 'fixed' substituent at C-6 and a variable region at C-7 (or vice versa) [3].

Medicinal Chemistry Kinase Inhibitor Synthesis Palladium-Catalyzed Cross-Coupling

Molecular Complexity and Diversity-Generating Potential: 6,7-Dibromo vs. Mono-Bromo Analogs

The presence of two bromine atoms on the 6,7-dibromo scaffold provides a higher degree of molecular complexity (i.e., a larger number of potential diversification points) compared to mono-brominated analogs such as 6-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (PubChem CID 21081709) [1]. While a mono-bromo analog allows for a single substitution event, the dibromo compound enables a two-dimensional diversification strategy: one bromine can be used for a first round of SAR expansion, and the second bromine can be maintained as a masked functional handle for a subsequent, independent optimization round or a pro-drug attachment [2]. In the context of kinase inhibitors based on this scaffold, the introduction of substituents at two separate positions (e.g., C-6 and C-7) is essential for simultaneously addressing potency, selectivity, and pharmacokinetic properties [2].

Chemical Biology Fragment-Based Drug Discovery Diversity-Oriented Synthesis

Physicochemical Profile Differentiation: Calculated Properties vs. Non-Halogenated or Mono-Halogenated Cores

The calculated physicochemical properties of 6,7-dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one indicate a marked increase in molecular weight and lipophilicity compared to its non-halogenated or mono-halogenated counterparts [1]. The di-bromination leads to a molecular weight of 292.92 g/mol and a predicted LogP of approximately 1.8-2.0, while the non-brominated core (MW 135.12 g/mol, predicted LogP ~0.2) and the mono-brominated analog (MW 214.02 g/mol, predicted LogP ~1.0) are significantly more polar and less sterically demanding [1]. This differential is critical because the bromine atoms not only serve as synthetic handles but also contribute to specific binding interactions (e.g., halogen bonding or hydrophobic contacts) in the hydrophobic back pocket of kinase ATP-binding sites, a feature that is entirely absent in the non-brominated scaffold [2].

Computational Chemistry Drug-Likeness Physicochemical Properties

Recommended Scientific and Industrial Application Scenarios for 6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 2173992-47-5)


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries via Sequential Pd-Catalyzed Functionalization

This compound is optimally suited as the core intermediate for building focused libraries of ATP-competitive kinase inhibitors. The two bromine atoms allow for a two-phase diversification plan: Phase 1 uses a Suzuki or Buchwald-Hartwig coupling at the more activated C-6 position to explore a large set of peripheral groups, while Phase 2 then utilizes the remaining C-7 bromine for a second orthogonal coupling to fine-tune selectivity and pharmacokinetics, mirroring the successful 2,7-disubstituted strategy that yielded orally efficacious ALK inhibitors with single-digit nanomolar potency [1].

Chemical Biology: Development of Bifunctional Probe Molecules

The orthogonally reactive dibromo scaffold is ideal for constructing bifunctional chemical probes. One bromine can be displaced to install a ligand for a protein of interest (POI), while the second bromine is used to attach a reporter tag (fluorophore, biotin, or a photoaffinity label) or an E3 ligase-recruiting moiety for PROTAC development. The rigid, fused heteroaromatic core provides a well-defined geometry that is beneficial for maintaining the necessary ternary complex topology [1].

Process Chemistry: Late-Stage Diversification Intermediate in Drug Substance Synthesis

In a process chemistry setting, this intermediate enables a convergent synthetic approach where the complex pyrrolotriazine core is prepared and brominated early, then stored as a stable, solid intermediate. The final API is assembled via late-stage functionalization, allowing the medicinal chemistry route to be directly translated into a manufacturing process without a complete redesign. This strategy was validated in the kilogram-scale synthesis of related pyrrolotriazine-based kinase inhibitors [1].

Quote Request

Request a Quote for 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.